4-{[4-(benzyloxy)phenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzyloxybenzoyl group, a dimethylaminopropyl group, a hydroxy group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common method starts with the preparation of the benzyloxybenzoyl intermediate, which is then coupled with the dimethylaminopropyl group under specific reaction conditions. The hydroxy and pyridinyl groups are introduced in subsequent steps, often involving selective protection and deprotection strategies to ensure the correct functionalization of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzyloxybenzoyl moiety can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-benzyloxy-1-butanol
- 4-benzyloxybenzoyl chloride
Uniqueness
4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C28H29N3O4 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H29N3O4/c1-30(2)16-7-17-31-25(22-10-6-15-29-18-22)24(27(33)28(31)34)26(32)21-11-13-23(14-12-21)35-19-20-8-4-3-5-9-20/h3-6,8-15,18,25,32H,7,16-17,19H2,1-2H3/b26-24- |
InChI Key |
HRQCPWKFKGVHHW-LCUIJRPUSA-N |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC=C3)/O)/C(=O)C1=O)C4=CN=CC=C4 |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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